molecular formula C₂₈H₂₅I₂N₃ B1141432 4,4'-[9H-Carbazole-3,6-diyldi-(1E)-2,1-ethenediyl]bis[1-methyl-pyridinium Diiodide (>90per cent) CAS No. 647859-37-8

4,4'-[9H-Carbazole-3,6-diyldi-(1E)-2,1-ethenediyl]bis[1-methyl-pyridinium Diiodide (>90per cent)

Cat. No.: B1141432
CAS No.: 647859-37-8
M. Wt: 657.33
InChI Key:
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Description

4,4’-[9H-Carbazole-3,6-diyldi-(1E)-2,1-ethenediyl]bis[1-methyl-pyridinium Diiodide (>90%)] is a complex organic compound characterized by its unique structure, which includes a carbazole core linked to pyridinium units via ethene bridges

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[9H-Carbazole-3,6-diyldi-(1E)-2,1-ethenediyl]bis[1-methyl-pyridinium Diiodide (>90%)] typically involves multi-step organic reactions. One common method includes the initial formation of the carbazole core, followed by the introduction of ethene bridges and subsequent attachment of pyridinium units. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to achieve the desired purity levels. The process is optimized to minimize waste and maximize efficiency, often involving continuous flow chemistry and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

4,4’-[9H-Carbazole-3,6-diyldi-(1E)-2,1-ethenediyl]bis[1-methyl-pyridinium Diiodide (>90%)] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carbazole derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4,4’-[9H-Carbazole-3,6-diyldi-(1E)-2,1-ethenediyl]bis[1-methyl-pyridinium Diiodide (>90%)] has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which 4,4’-[9H-Carbazole-3,6-diyldi-(1E)-2,1-ethenediyl]bis[1-methyl-pyridinium Diiodide (>90%)] exerts its effects involves its interaction with molecular targets through its carbazole and pyridinium units. These interactions can influence various biochemical pathways, depending on the specific application. The compound’s ability to donate or accept electrons makes it particularly useful in electronic and photonic applications.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-[9H-Carbazole-3,6-diyl]dibenzaldehyde
  • Dimethyl 4,4’-(9H-carbazole-3,6-diyl)dibenzoate

Uniqueness

Compared to similar compounds, 4,4’-[9H-Carbazole-3,6-diyldi-(1E)-2,1-ethenediyl]bis[1-methyl-pyridinium Diiodide (>90%)] stands out due to its unique combination of carbazole and pyridinium units, which confer distinct electronic and photonic properties. This makes it particularly valuable in applications requiring precise control over electronic interactions and molecular recognition.

Properties

CAS No.

647859-37-8

Molecular Formula

C₂₈H₂₅I₂N₃

Molecular Weight

657.33

Synonyms

4,4’-[9H-Carbazole-3,6-diyldi-(1E)-2,1-ethenediyl]bis[1-methyl-pyridinium Iodide (1:2);  3,6-Bis(1-methyl-4-vinylpyridinium iodine) Carbazole

Origin of Product

United States

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